REACTION_CXSMILES
|
O.[C:2]([OH:6])(=[O:5])[CH:3]=O.[NH:7]1[C:11]2[CH:12]=[CH:13][CH:14]=[CH:15][C:10]=2[N:9]=[N:8]1.[C:16](=[O:26])([O:18][CH2:19][C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1)[NH2:17]>C1(C)C=CC=CC=1>[N:7]1([CH:3]([NH:17][C:16]([O:18][CH2:19][C:20]2[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=2)=[O:26])[C:2]([OH:6])=[O:5])[C:11]2[CH:12]=[CH:13][CH:14]=[CH:15][C:10]=2[N:9]=[N:8]1 |f:0.1|
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Name
|
|
Quantity
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4.6 g
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Type
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reactant
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Smiles
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O.C(C=O)(=O)O
|
Name
|
|
Quantity
|
5.95 g
|
Type
|
reactant
|
Smiles
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N1N=NC2=C1C=CC=C2
|
Name
|
|
Quantity
|
7.55 g
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Type
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reactant
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Smiles
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C(N)(OCC1=CC=CC=C1)=O
|
Name
|
|
Quantity
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100 mL
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Type
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solvent
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Smiles
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C1(=CC=CC=C1)C
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
|
Details
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was heated
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Type
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FILTRATION
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Details
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the resulting precipitate collected by filtration
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Type
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CUSTOM
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Details
|
This was then recrystallised from diethyl ether giving an off-white solid (11.66 g)
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Name
|
|
Type
|
|
Smiles
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N1(N=NC2=C1C=CC=C2)C(C(=O)O)NC(=O)OCC2=CC=CC=C2
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |